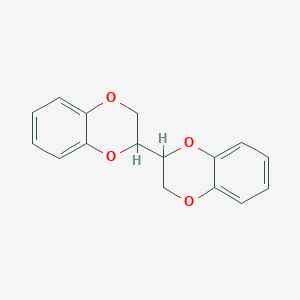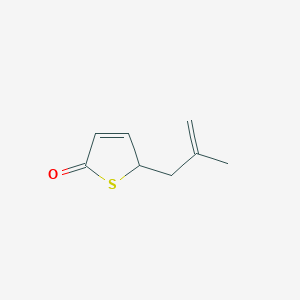
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid is a compound that features a purine base attached to a butenoic acid chain The purine base is a common structural motif in many biologically significant molecules, including nucleotides and nucleosides
Métodos De Preparación
The synthesis of 4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of a purine derivative with a butenoic acid precursor under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Análisis De Reacciones Químicas
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s purine base makes it relevant for studies involving nucleic acids and their analogs. It can be used in the development of nucleotide analogs for research purposes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Amino-9H-purin-9-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The purine base can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can be compared with other similar compounds, such as:
(6-Amino-9H-purin-9-yl)methanol: This compound features a purine base attached to a methanol group and has different chemical properties and applications.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid:
The uniqueness of this compound lies in its specific structure, which combines a purine base with a butenoic acid chain, offering distinct chemical and biological properties.
Propiedades
Número CAS |
116522-65-7 |
|---|---|
Fórmula molecular |
C9H9N5O2 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
4-(6-aminopurin-9-yl)but-2-enoic acid |
InChI |
InChI=1S/C9H9N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h1-2,4-5H,3H2,(H,15,16)(H2,10,11,12) |
Clave InChI |
KYZTVBQYKOVRFU-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CC=CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


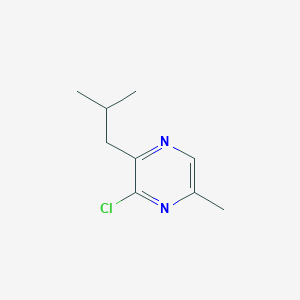
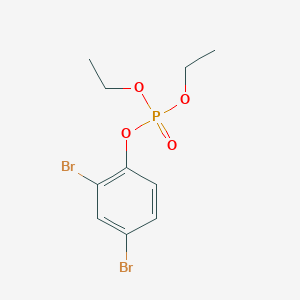
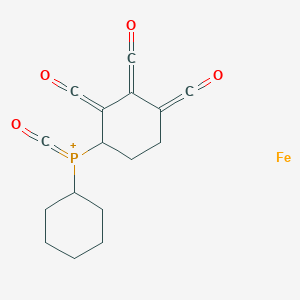
-lambda~5~-arsane](/img/structure/B14307048.png)
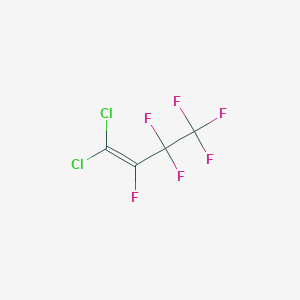

![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
